molecular formula C15H18N2O3 B168666 Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate CAS No. 163521-20-8

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

Cat. No. B168666
M. Wt: 274.31 g/mol
InChI Key: ZKLDXJIVWKPASZ-UHFFFAOYSA-N
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Description

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is a chemical compound with the molecular formula C15H18N2O3 . It is an intermediate in the synthesis of Vilazodone, a combined serotonin specific reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist currently under clinical evaluation for the treatment of major depression .


Synthesis Analysis

The synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate involves a series of steps. It has been designed by molecular hybridization of thiazole aminopiperidine core and carbamide side chain . The compound was selected from a chemical library of about 3000 molecules .


Molecular Structure Analysis

The molecular structure of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is characterized by a benzofuran ring attached to a piperazine ring via a carboxylate ester linkage . The molecular weight of the compound is 274.31 g/mol .


Chemical Reactions Analysis

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is involved in the inhibition of mycobacterial DNA gyraseB, a type II topoisomerase . This makes it a potential candidate for the development of novel therapeutics.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.31 g/mol . Its InChI key is ZKLDXJIVWKPASZ-UHFFFAOYSA-N . The compound is solid at room temperature .

Scientific Research Applications

Antitubercular Activity and Enzyme Inhibition

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate has been explored for its potential in treating tuberculosis. Research has shown its efficacy in inhibiting Mycobacterium tuberculosis DNA Gyrase B, an enzyme crucial for bacterial DNA replication. This compound, along with similar molecules, was found to inhibit Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase super coiling assay. The compound displayed antitubercular activity, indicating its potential as a therapeutic agent for tuberculosis treatment (Reddy et al., 2014).

Synthesis and Derivative Formation

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate has been utilized in the synthesis of various chemical compounds. For instance, it reacted with secondary amines to form N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018). Additionally, a range of new benzofuran derivatives including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates were synthesized from reactions involving ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate (Mubarak et al., 2007).

Biological Activities and Antibacterial Effects

This compound has been incorporated in the development of novel bis(pyrazole-benzofuran) hybrids, which exhibited potent antibacterial and biofilm inhibition activities, especially against various bacterial strains such as E. coli, S. aureus, and S. mutans. These compounds, especially those with p-NO2 or p-Cl groups, showed excellent inhibitory activities against the MurB enzyme (Mekky & Sanad, 2020).

Synthesis Improvement

There has been a focus on improving the synthetic methods for compounds involving ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate. For example, a more efficient synthesis process for 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)-benzofuran-2-carboxylic acid was developed, demonstrating the chemical versatility and significance of this compound (Jian-me, 2015).

Hydrogen-bond Association Studies

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate has also been a subject of study in organic crystal engineering, particularly in exploring hydrogen-bond associations. Such studies contribute to a deeper understanding of molecular interactions and crystal formation, which are crucial in pharmaceutical development (Weatherhead-Kloster et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, and several precautionary statements .

Future Directions

The compound’s potential as a novel therapeutic for major depression is currently under clinical evaluation . Its role as an inhibitor of mycobacterial DNA gyraseB also suggests potential applications in the treatment of tuberculosis .

properties

IUPAC Name

ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-19-15(18)14-10-11-9-12(3-4-13(11)20-14)17-7-5-16-6-8-17/h3-4,9-10,16H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLDXJIVWKPASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460666
Record name Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

CAS RN

163521-20-8
Record name Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 5-(PIPERAZIN-1-YL)BENZOFURAN-2-CARBOXYLATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
VS Murthy, Y Tamboli, VS Krishna… - Journal of Enzyme …, 2021 - Taylor & Francis
Molecular hybridisation of four bioactive fragments piperazine, substituted-benzofuran, amino acids, and 2,4-dinitrobenzenesulfonamide as single molecular architecture was designed. …
Number of citations: 4 www.tandfonline.com
KI Reddy, K Srihari, J Renuka, KS Sree… - Bioorganic & medicinal …, 2014 - Elsevier
A series of twenty eight molecules of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and 3-(piperazin-1-yl)benzo[d]isothiazole were designed by molecular hybridization of thiazole …
Number of citations: 46 www.sciencedirect.com
J Renuka, KI Reddy, K Srihari, VU Jeankumar… - Bioorganic & Medicinal …, 2014 - Elsevier
DNA gyrase of Mycobacterium tuberculosis (MTB) is a type II topoisomerase and is a well-established and validated target for the development of novel therapeutics. By adapting the …
Number of citations: 57 www.sciencedirect.com
PS Desai, NS Indorwala - Int. J. Curr. Res. Chem. Pharm. Sci, 2016 - researchgate.net
Derivatives of piperazine (Tert-butyl-4-(2-(ethoxycarbonyl) benzofuran-5-yl)-piperazine-1-carboxylate, Ethyl 5-(piperazin-1-yl) benzofuran-2-carboxylate and 3tert-butyl 4-(2-…
Number of citations: 2 www.researchgate.net
T Heinrich, H Böttcher, R Gericke… - Journal of medicinal …, 2004 - ACS Publications
Systematic structural modifications of indolealkylphenylpiperazines led to improved selectivity and affinity within this class of 5-HT 1A receptor agonists. Introduction of electron-…
Number of citations: 156 pubs.acs.org
B Hu, Q Song, Y Xu - Organic Process Research & Development, 2012 - ACS Publications
A scale-up synthesis of antidepressant drug vilazodone was accomplished in five steps. Friedel–Crafts acylation of 1-tosyl-1H-indole-5-carbonitrile with 4-chlorobutyryl chloride, …
Number of citations: 28 pubs.acs.org
Z Zhou, Y Feng, Y Xu, S Wu, J Kou, Y Hu… - … Process Research & …, 2022 - ACS Publications
A robust and scalable synthesis for vilazodone was developed to avoid the formation of impurities derived from N-detosylation reactions under alcoholic conditions. During our research, …
Number of citations: 2 pubs.acs.org
K Chaudhari, S Surana, P Jain, HM Patel - European journal of medicinal …, 2016 - Elsevier
New classes of drugs are needed to treat tuberculosis (TB) in order to combat the emergence of resistance (MDR and XDR) to existing agents and shorten the duration of therapy. …
Number of citations: 67 www.sciencedirect.com
KM Noorulla - 2016 - repository-tnmgrmu.ac.in
Thirty molеculеs (Ν1 to Ν20, GA, GAC, GAC1, GAC5, GAC6, GAC7, GAЕ, GAЕA, GAM and GAT) which wеrе prеdictеd to bе еffеctivе against Mycobactеrium tubеrculosis wеrе sеlеctеd …
Number of citations: 1 repository-tnmgrmu.ac.in
R Sawicki, G Ginalska - Future Medicinal Chemistry, 2019 - Future Science
The significant increase in the detection of drug-resistant strains of Mycobacterium tuberculosis caused an urgent need for the discovery new antituberculosis drugs. Development of …
Number of citations: 2 www.future-science.com

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